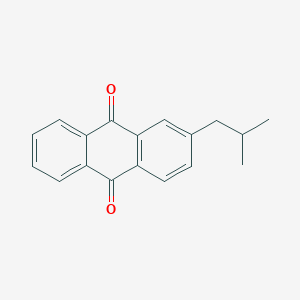

2-(2-Methylpropyl)anthracene-9,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10493-47-7 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-(2-methylpropyl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H16O2/c1-11(2)9-12-7-8-15-16(10-12)18(20)14-6-4-3-5-13(14)17(15)19/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

QDXLTKIWHQNESJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Transformation of a Functional Group on the Anthraquinone Core:an Alternative Strategy Involves Starting with a Pre Formed Anthraquinone That Bears a Different Functional Group at the 2 Position, Which is then Chemically Converted into the Isobutyl Group. for Example, One Could Envision a Synthesis Starting from 2 Bromoanthraquinone. a Palladium or Nickel Catalyzed Cross Coupling Reaction, Such As a Suzuki Coupling with Isobutylboronic Acid or a Kumada Coupling with Isobutylmagnesium Bromide, Could Be Employed to Form the C C Bond and Install the Isobutyl Group with Perfect Regioselectivity. While Specific Examples for 2 Isobutylanthraquinone Are Not Prevalent in the Reviewed Literature, the Principles of Such Cross Coupling Reactions on Aryl Halides Are Fundamental in Modern Organic Synthesis.nih.govorganic Chemistry.org

Advanced Functionalization of the 2-(2-Methylpropyl)anthracene-9,10-dione Core

The this compound scaffold, a member of the 2-alkyl-anthraquinone family, serves as a core structure for the development of more complex derivatives. While its primary industrial application is in the production of hydrogen peroxide, its aromatic framework allows for a variety of functionalization reactions. wikipedia.org These modifications can alter its chemical, physical, and electronic properties, opening avenues for new materials and applications. The reactivity of the anthracene-9,10-dione system is fundamentally governed by the electronic effects of the two carbonyl groups, which strongly deactivate the aromatic rings towards electrophilic attack and activate them towards nucleophilic attack, provided a suitable leaving group is present.

Electrophilic Aromatic Substitution (EAS)

The introduction of functional groups onto the this compound core via electrophilic aromatic substitution is a significant challenge due to the powerful deactivating nature of the two carbonyl groups. These groups withdraw electron density from the aromatic rings by both inductive and resonance effects, making the system much less nucleophilic than benzene (B151609). libretexts.orglibretexts.org Consequently, forcing conditions, such as the use of strong acids and high temperatures, are typically required to achieve substitution. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of EAS on this substrate is complex, dictated by the interplay between the deactivating, meta-directing carbonyl groups and the weakly activating, ortho, para-directing 2-methylpropyl group. libretexts.org For the ring bearing the alkyl group, the C1 and C3 positions are ortho and meta to the alkyl group, respectively. The C4 position is para to the alkyl group. The carbonyl groups will direct incoming electrophiles to positions such as C1, C3, C6, and C8. Therefore, the final substitution pattern is a result of these competing influences.

A relevant example is the nitration of unsubstituted anthraquinone (B42736), which requires aggressive conditions using nitric acid in a sulfuric acid medium. google.com This reaction yields a mixture of products, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones, highlighting the difficulty in achieving high selectivity. google.com For this compound, nitration would be expected to occur primarily on the unsubstituted ring at the C6 and C7 positions, which are electronically analogous to the C2 position of the parent anthraquinone.

| Reaction Type | Reagents & Conditions | Expected Major Products/Comments |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Substitution occurs under harsh conditions. A mixture of isomers is likely, with potential preference for the unsubstituted ring. google.com |

| Halogenation | Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃, AlCl₃) | Requires a Lewis acid catalyst to activate the halogen. lumenlearning.com Regioselectivity is influenced by both the alkyl and carbonyl groups. |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Reaction is typically reversible. masterorganicchemistry.com The sulfonic acid group is a key intermediate for introducing other functionalities. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the anthracene-9,10-dione core does not typically proceed by direct displacement of a hydride ion (H⁻). Instead, it requires a substrate that is "activated" with a good leaving group (commonly a halogen) and the presence of strong electron-withdrawing groups. wikipedia.org The carbonyl moieties of the anthraquinone system provide the necessary electron-withdrawing character to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

Therefore, the functionalization strategy involves a two-step process: initial halogenation of the core via EAS, followed by NAS. For instance, a chloro- or bromo- derivative of this compound could react with various nucleophiles (amines, alkoxides, thiolates) to yield more complex derivatives. The reaction is particularly effective when the leaving group is positioned ortho or para to a carbonyl group, although the electronic influence extends across the ring system.

Building upon the principles of substitution reactions, specific methodologies have been developed to form bonds between the anthraquinone core and various heteroatoms.

Carbon-Halogen (C-Hal) Bond Formation

As discussed, the primary route to C-Hal bond formation is through electrophilic aromatic halogenation (chlorination or bromination) using a molecular halogen and a Lewis acid catalyst. lumenlearning.com This introduces a versatile functional handle onto the aromatic ring, which is essential for subsequent nucleophilic substitution and cross-coupling reactions. Another study noted the formation of chlorinated by-products during the oxidation of 2-alkylanthracene in an HCl/H₂O₂ system, suggesting that oxidative chlorination can also occur under specific conditions. sylzyhg.com

Carbon-Nitrogen (C-N) Bond Formation

The synthesis of aminoanthraquinones is a well-established field. A predominant method is the copper-catalyzed Ullmann condensation, where a haloanthraquinone is reacted with an alkyl or aryl amine. nih.govorganic-chemistry.org Microwave-assisted protocols have been developed to accelerate this reaction, often allowing it to be completed in minutes. nih.govelsevierpure.com

Another classical method involves the nucleophilic substitution of a sulfonate group. For example, 2-aminoanthraquinone (B85984) can be synthesized by heating sodium anthraquinone-2-sulfonate with concentrated aqueous ammonia (B1221849) in an autoclave at high temperatures (e.g., 180 °C). mdpi.com This approach could be adapted for derivatives of this compound, provided the corresponding sulfonic acid can be prepared via sulfonation. Direct amination of activated anthraquinones, such as 1,4-dihydroxyanthraquinone, with amines in the presence of an oxidant catalyst has also been reported. nih.gov

| Bond Type | Synthetic Method | Substrate | Reagents & Conditions |

| C-N | Ullmann Condensation | Halo-anthraquinone | Amine (R-NH₂), Cu catalyst, Base, often under microwave irradiation. nih.gov |

| C-N | Sulfonate Displacement | Anthraquinone-sulfonate | Aqueous Ammonia (NH₃), High Temperature & Pressure. mdpi.com |

| C-O | Ullmann Ether Synthesis | Halo-anthraquinone | Alcohol/Phenol (B47542) (R-OH), Cu catalyst, Base. organic-chemistry.org |

| C-S | Nucleophilic Substitution | Halo-anthraquinone | Thiol (R-SH), Base. |

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation

The formation of C-O bonds to create ethers and C-S bonds to create thioethers on the anthraquinone nucleus generally follows the pathway of nucleophilic aromatic substitution on a halogenated precursor. The Ullmann-type reaction is also applicable for ether synthesis, coupling a haloanthraquinone with an alcohol or phenol in the presence of a copper catalyst and a base. organic-chemistry.org Similarly, reacting a haloanthraquinone with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻) under basic conditions would lead to the formation of a C-S bond, yielding an alkyl/aryl thioether derivative.

The 2-methylpropyl (isobutyl) side chain of the title compound is a simple, saturated alkyl group. It does not possess an intrinsic chiral center, nor does it contain readily activated positions (such as benzylic C-H bonds) that are common targets for stereoselective reactions. Functionalization of such unactivated C(sp³)–H bonds is a frontier in organic chemistry and typically requires complex, directed catalytic systems that are highly substrate-specific.

As such, there is a lack of documented methods for direct stereoselective modification of the 2-methylpropyl side chain on the anthracene-9,10-dione core. nih.govmasterorganicchemistry.com Such transformations would likely require a multi-step sequence involving, for example, initial radical halogenation of the side chain followed by substitution, but achieving stereoselectivity in such a process without a directing group would be exceptionally difficult. Therefore, this area of functionalization remains largely inapplicable to the this compound molecule within the context of established synthetic methodologies.

Spectroscopic and Structural Elucidation of 2 2 Methylpropyl Anthracene 9,10 Dione

Vibrational Spectroscopy for Molecular Architecture Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, providing a molecular fingerprint.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-(2-Methylpropyl)anthracene-9,10-dione is expected to display several characteristic absorption bands corresponding to its anthraquinone (B42736) core and the isobutyl substituent.

The most prominent peaks are anticipated for the two carbonyl (C=O) groups of the quinone structure, typically appearing as a strong, sharp absorption band in the region of 1670-1680 cm⁻¹. The aromatic nature of the anthracene (B1667546) core would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic isobutyl group would contribute characteristic C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1370-1470 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2870-2960 | C-H Stretch | Aliphatic (Isobutyl) | Medium-Strong |

| ~1675 | C=O Stretch | Ketone (Quinone) | Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium-Variable |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For a molecule like this compound, the symmetric vibrations of the non-polar bonds are particularly Raman active.

The spectrum would be dominated by the vibrations of the aromatic rings. Strong bands corresponding to the ring "breathing" modes of the anthracene skeleton are expected. The symmetric stretching of the C=C bonds in the aromatic rings would also produce intense signals. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. The aliphatic C-H bonds of the isobutyl group would also show characteristic stretching and bending modes. nih.gov The combination of FT-IR and Raman data allows for a more complete characterization of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen atoms and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the isobutyl group and the seven protons on the aromatic rings.

Aromatic Region (approx. 7.5-8.5 ppm): The seven aromatic protons would produce a complex set of signals. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) are expected to appear as two multiplets, characteristic of an ortho-disubstituted benzene (B151609) ring. The protons on the substituted ring (H-1, H-3, H-4) will show distinct splitting patterns based on their coupling to each other. For instance, H-1 might appear as a singlet or a narrow doublet, while H-3 and H-4 would likely be doublets.

Aliphatic Region (approx. 0.9-2.8 ppm): The isobutyl group would give rise to three distinct signals:

A doublet around 0.9-1.0 ppm, integrating to 6H, corresponding to the two equivalent methyl (CH₃) groups.

A multiplet (likely a nonet) around 1.9-2.1 ppm, integrating to 1H, for the methine (CH) proton.

A doublet around 2.7-2.8 ppm, integrating to 2H, for the methylene (B1212753) (CH₂) protons attached to the aromatic ring.

Expected ¹H NMR Signals for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 - 7.7 | Multiplets | 7H | Aromatic Protons (Ar-H) |

| ~2.75 | Doublet | 2H | -CH₂-Ar |

| ~2.0 | Multiplet | 1H | -CH(CH₃)₂ |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The molecule has a total of 18 carbon atoms, and due to its asymmetry, 18 distinct signals are expected in the proton-decoupled spectrum.

Carbonyl Region (approx. 180-185 ppm): Two signals are expected for the two non-equivalent C=O carbons (C-9 and C-10). researchgate.net

Aromatic Region (approx. 125-145 ppm): Ten signals are predicted for the aromatic carbons. The carbon atom directly attached to the isobutyl group (C-2) would be shifted compared to the other aromatic carbons.

Aliphatic Region (approx. 20-40 ppm): Four signals corresponding to the carbons of the isobutyl group are expected.

Expected ¹³C NMR Signals for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~183 | Quaternary | Carbonyl (C=O) |

| ~126-145 | Tertiary/Quaternary | Aromatic (C-Ar) |

| ~38 | Methylene | -CH₂-Ar |

| ~30 | Methine | -CH(CH₃)₂ |

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. libretexts.orgwikipedia.org Key correlations would be observed between:

The methylene (-CH₂) protons and the methine (-CH) proton of the isobutyl group.

The methine (-CH) proton and the two methyl (-CH₃) groups' protons.

Adjacent protons on the aromatic rings (e.g., H-3 with H-4, H-5 with H-6, etc.), helping to assign their specific positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule. ustc.edu.cnyoutube.com Crucial HMBC correlations would include:

From the methylene (-CH₂) protons of the isobutyl group to the aromatic C-2, C-1, and C-3 carbons, confirming the attachment point of the side chain.

From the aromatic proton H-1 to the carbonyl carbon C-10.

From the protons of the isobutyl group to the carbons within the same group, confirming its internal structure.

By combining the information from these various spectroscopic methods, the complete and unambiguous chemical structure of this compound can be confidently elucidated.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of this compound is C₁₈H₁₆O₂, corresponding to a monoisotopic mass of 264.1150 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M⁺•) at m/z 264. The fragmentation pattern would be characteristic of the 2-alkyl-anthraquinone structure. researchgate.netnist.gov Key fragmentation pathways for alkyl-substituted aromatic compounds include benzylic cleavage and McLafferty rearrangement. miamioh.edu

For this compound, the primary fragmentation is anticipated to be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), leading to the loss of a propyl radical (•CH₂CH(CH₃)₂) or an ethyl radical (•CH₂CH₃) to form a stable benzylic cation.

Alpha-Cleavage: Loss of an ethyl radical (C₂H₅•, mass 29) from the isobutyl side chain would result in a fragment ion at m/z 235.

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage at the benzylic position, leading to the loss of a methyl radical (•CH₃, mass 15) to form a stable secondary carbocation, resulting in a significant peak at m/z 249. nist.gov This is a characteristic fragmentation for compounds with a tert-butyl group, which is structurally related. nist.gov

McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (isobutylene, C₄H₈, mass 56). This would produce a fragment ion at m/z 208, corresponding to the unsubstituted anthraquinone radical cation.

Anthraquinone Core Fragmentation: Further fragmentation would involve the stable anthraquinone core, with characteristic losses of carbon monoxide (CO, mass 28), leading to peaks at m/z 180 and m/z 152, similar to the fragmentation of unsubstituted anthraquinone. researchgate.netchemicalbook.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 264 | [C₁₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 249 | [M - CH₃]⁺ | Loss of a methyl radical via benzylic cleavage |

| 235 | [M - C₂H₅]⁺ | Loss of an ethyl radical via alpha-cleavage |

| 208 | [M - C₄H₈]⁺• | McLafferty rearrangement, loss of isobutylene |

| 180 | [M - C₄H₈ - CO]⁺• | Loss of carbon monoxide from the m/z 208 fragment |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore responsible for the absorption of light in this compound is the anthraquinone core. nih.govresearchgate.net The UV-Vis spectrum of anthraquinone and its derivatives typically displays several absorption bands in the ultraviolet and visible regions. nist.govnih.gov These bands arise from π → π* and n → π* electronic transitions.

The spectrum is generally characterized by:

An intense band in the UV region (around 250-280 nm) attributed to π → π* transitions within the aromatic system. nih.gov

A less intense band at longer wavelengths (around 320-330 nm), also arising from π → π* transitions. nih.gov

A weak, broad band in the near-visible region (around 380-410 nm) corresponding to the symmetry-forbidden n → π* transition of the carbonyl groups. nih.gov

The introduction of the 2-methylpropyl (isobutyl) group, an alkyl substituent, is expected to have a minor effect on the position of these absorption bands. Alkyl groups are weakly electron-donating and typically cause a small bathochromic (red) shift of the π → π* transitions. nih.gov The solvent can also influence the position and intensity of the absorption bands, particularly the n → π* transition, which often shows a hypsochromic (blue) shift in polar solvents. nih.gov

Table 3: Typical UV-Vis Absorption Bands for the Anthraquinone Chromophore

| Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250 | High | π → π* |

| ~270 | Medium | π → π* |

| ~325 | Medium | π → π* |

Data is generalized for the anthraquinone chromophore based on literature values for related compounds. nih.gov

While many anthraquinones are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state, anthracene derivatives are well-known for their fluorescence properties. nih.govmdpi.com The fluorescence behavior of this compound would depend on the interplay between the fluorescent anthracene core and the quenching effect of the carbonyl groups.

Should the compound exhibit fluorescence, its emission spectrum would be sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.govdntb.gov.ua In general, for aromatic molecules with some degree of charge transfer character in the excited state, an increase in solvent polarity leads to a bathochromic (red) shift in the emission maximum. nih.govresearchgate.net This is due to the stabilization of the more polar excited state by the polar solvent molecules.

The study of the fluorescence emission in a range of solvents with varying polarity (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) or acetonitrile) would allow for the characterization of the solvatochromic behavior of the molecule. This provides insights into the change in the dipole moment of the molecule upon excitation. nih.gov

Table 4: Illustrative Solvatochromic Shift for a Hypothetical Fluorescent Anthracene Derivative

| Solvent | Polarity Index | Emission λₘₐₓ (nm) |

|---|---|---|

| Hexane | 0.1 | 410 |

| Toluene | 2.4 | 415 |

| Dichloromethane | 3.1 | 425 |

| Acetonitrile | 5.8 | 435 |

This table presents hypothetical data to illustrate the concept of solvatochromism, as specific data for the target compound is not available.

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The anthraquinone core is expected to be largely planar, and the geometry of the 2-methylpropyl substituent would be determined. rsc.orgmdpi.com

Conformation: The orientation of the isobutyl group relative to the planar anthraquinone ring would be elucidated.

Crystal Packing: The analysis would reveal how the molecules are arranged in the unit cell of the crystal, including any intermolecular interactions such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds involving the carbonyl groups and the alkyl chain. nih.gov

Although a crystal structure for this compound is not available in the public domain, data from related structures indicate that the anthraquinone moiety is generally planar. researchgate.net The packing in the solid state would be influenced by the steric bulk of the isobutyl group, which may affect the efficiency of π-π stacking compared to the unsubstituted parent compound.

Table 5: Representative Crystallographic Parameters for a Substituted Anthracene Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a ≈ 8-10, b ≈ 5-8, c ≈ 18-20 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β ≈ 95-105, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

| Bond Length C=O (Å) | The length of the carbonyl double bond. | ~1.22 |

This table presents typical data based on known crystal structures of similar compounds, such as 1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione, to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Reactivity and Chemical Transformation Studies of 2 2 Methylpropyl Anthracene 9,10 Dione

Electrochemical Behavior and Redox Chemistry

The electrochemical profile of 2-(2-methylpropyl)anthracene-9,10-dione is characteristic of 9,10-anthraquinone derivatives, which are known to undergo well-defined reduction processes. This behavior is central to their application in various fields, including catalysis.

In aprotic solvents, anthraquinones typically undergo reduction in two successive one-electron steps. The first step is a reversible process that forms a stable radical anion (semiquinone). This species is often deeply colored and can be readily studied by techniques such as cyclic voltammetry and electron spin resonance spectroscopy. The initial reduction is represented by the following equilibrium:

AQ + e⁻ ⇌ [AQ]•⁻

The second reduction step adds another electron to form the dianion, a process that is often quasi-reversible or irreversible.

[AQ]•⁻ + e⁻ ⇌ [AQ]²⁻

The stability of the radical anion intermediate is a key feature of anthraquinone (B42736) chemistry, arising from the delocalization of the unpaired electron and the negative charge across the extensive π-system of the aromatic rings.

Table 1: Generalized Electrochemical Reduction Steps for Anthraquinones

| Step | Reaction | Species Formed | Reversibility |

| 1 | AQ + e⁻ ⇌ [AQ]•⁻ | Radical Anion (Semiquinone) | Reversible |

| 2 | [AQ]•⁻ + e⁻ ⇌ [AQ]²⁻ | Dianion | Quasi-reversible to Irreversible |

This interactive table summarizes the two-step reduction process.

The substitution pattern on the anthraquinone nucleus significantly influences its reduction potential. The 2-methylpropyl group on this compound acts as an electron-donating group (EDG) through an inductive effect. By donating electron density to the aromatic system, the alkyl group increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the uptake of an electron becomes less energetically favorable compared to the unsubstituted parent compound. This results in a shift of the reduction potential to more negative values. In general, the presence of electron-donating groups makes the anthraquinone more difficult to reduce, while electron-withdrawing groups make it easier to reduce by lowering the LUMO energy.

Table 2: Illustrative Effect of Alkyl Substitution on the First Reduction Potential (E₁/₂) of Anthraquinones

| Compound | Substituent Nature | Expected E₁/₂ vs. AQ (in aprotic solvent) |

| Anthracene-9,10-dione | None (Reference) | Eref |

| 2-Alkyl-anthracene-9,10-dione | Electron-Donating | More Negative than Eref |

This table illustrates the expected shift in reduction potential due to alkyl substitution.

Photochemical Transformations and Photo-induced Reactivity

Anthraquinone derivatives are photochemically active, capable of absorbing light (typically in the UV-A and near-visible regions) to reach an electronically excited state. This excited molecule can then undergo various transformations, including oxidation and reduction reactions that are not accessible in the ground state.

Upon absorption of a photon, this compound is promoted to an excited singlet state, which can then undergo efficient intersystem crossing to form a more stable, longer-lived triplet state (³AQ*). This triplet state is a powerful oxidizing agent and can initiate photo-oxidation reactions. A common pathway involves the abstraction of a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol or even the alkyl side chain of another molecule, to form a semiquinone radical ([AQH]•) and a substrate radical (R•).

³AQ* + R-H → [AQH]• + R•

In the presence of molecular oxygen (O₂), the substrate radical can be trapped to form peroxy radicals (ROO•), leading to further oxidation products. This reactivity forms the basis for the use of anthraquinones as photosensitizers.

The formation of the semiquinone radical ([AQH]•) described above is also the first step in the photoreduction of the anthraquinone. In the absence of oxygen and in the presence of a good hydrogen donor (like isopropanol), the photoreduction can proceed further. Two semiquinone radicals can disproportionate, or a second hydrogen atom can be abstracted, to ultimately yield the corresponding anthrahydroquinone (AQH₂).

2 [AQH]• ⇌ AQ + AQH₂

Chemical Reactivity of the Anthracene-9,10-dione Core and the 2-Methylpropyl Substituent

The chemical reactivity of the molecule can be considered in terms of its two main components: the aromatic dione (B5365651) system and the alkyl side chain.

The anthracene-9,10-dione core is the primary center of reactivity. Its most important chemical transformation is the reversible reduction to the corresponding 2-(2-methylpropyl)anthracene-9,10-diol, also known as 2-isobutylanthrahydroquinone. This reaction is the cornerstone of the anthraquinone process for producing hydrogen peroxide, where the alkyl-anthrahydroquinone is oxidized by air to regenerate the parent alkyl-anthraquinone and produce H₂O₂. lookchem.comvedantu.comwikipedia.orgwikipedia.org

AQH₂ + O₂ → AQ + H₂O₂

Other reactions of the quinone core, such as sulfonation or nitration, are possible but require harsh conditions and are less common than the redox cycling of the carbonyl groups. wikipedia.org

The 2-methylpropyl substituent , being a saturated alkyl group, is generally unreactive under the conditions used for the redox cycling of the quinone core. The C-H bonds of the isobutyl group are strong and not susceptible to attack by most nucleophiles or electrophiles under mild conditions. However, under forcing conditions, such as high-energy UV irradiation or in the presence of strong radical initiators, the alkyl group could potentially undergo free-radical substitution or oxidation. In the context of the industrial anthraquinone process, some side reactions can involve hydrogenation of the aromatic rings rather than the alkyl group itself. lookchem.com

Table 3: Summary of Key Chemical Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product(s) |

| Anthraquinone Core | Chemical Reduction | H₂, Pd catalyst | Anthrahydroquinone |

| Anthraquinone Core | Oxidation of Hydroquinone form | O₂ (Air) | Anthraquinone + H₂O₂ |

| 2-Methylpropyl Group | Free-Radical Halogenation | UV light, Halogen | Halogenated alkyl group (requires harsh conditions) |

This table provides a summary of the principal chemical reactivities.

Influence of Carbonyl Groups on Aromatic Reactivity

The two carbonyl groups at positions 9 and 10 of the anthracene (B1667546) core exert a significant influence on the reactivity of the aromatic system. These groups are strongly electron-withdrawing, which has a deactivating effect on the aromatic rings towards electrophilic aromatic substitution reactions. This deactivation arises from the reduction of electron density in the π-system of the anthracene rings, making them less susceptible to attack by electrophiles.

In general, for anthraquinone systems, electrophilic substitution, when it does occur, is directed to the meta-positions relative to the carbonyl groups. This is a consequence of the resonance structures of the carbocation intermediate formed during the reaction. The meta-attack avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, which would be a highly destabilized state. Therefore, in the case of this compound, the carbonyl groups would direct incoming electrophiles away from the rings containing them and influence the positions of substitution on the substituted ring.

Conversely, the electron-withdrawing nature of the carbonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the carbonyls, provided a suitable leaving group is present.

A summary of the general influence of carbonyl groups on the aromatic reactivity of anthraquinones is presented in the table below.

| Reaction Type | Influence of Carbonyl Groups | Preferred Position of Attack |

| Electrophilic Aromatic Substitution | Deactivating | Meta-directing |

| Nucleophilic Aromatic Substitution | Activating | Ortho-, Para-directing |

Steric and Electronic Effects of the 2-Methylpropyl Group on Directed Functionalization

The 2-methylpropyl (isobutyl) group at the 2-position introduces both steric and electronic effects that further modulate the reactivity and regioselectivity of functionalization reactions on the anthraquinone core.

Electronic Effects: The isobutyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density of the aromatic ring to which it is attached, thereby activating it towards electrophilic attack. This activating effect is in direct opposition to the deactivating effect of the carbonyl groups. The electron-donating nature of the isobutyl group directs incoming electrophiles to the ortho and para positions relative to itself.

Steric Effects: The branched structure of the isobutyl group introduces significant steric hindrance. fiveable.me This bulkiness can impede the approach of reagents to the positions ortho to the isobutyl group (positions 1 and 3). Consequently, electrophilic attack is often favored at the less sterically hindered para-position (position 6). This steric hindrance can be a useful tool in directing functionalization to a specific site on the molecule. For instance, in reactions like Friedel-Crafts alkylation, the bulky nature of the substituent can lead to a high degree of regioselectivity for the para-product. ucalgary.ca

The interplay of these competing effects—the deactivating meta-directing carbonyl groups and the activating, sterically hindered ortho, para-directing isobutyl group—determines the ultimate outcome of a chemical transformation. The table below summarizes the expected directing effects for an electrophilic substitution on the substituted ring of this compound.

| Position | Influence of Carbonyl Groups | Influence of 2-Methylpropyl Group | Combined Effect |

| 1 | - | Ortho, Activating, Sterically Hindered | Potentially reactive, but hindered |

| 3 | - | Ortho, Activating, Sterically Hindered | Potentially reactive, but hindered |

| 4 | Meta to C=O | - | Deactivated |

| 5 | Para to C=O | - | Deactivated |

| 6 | - | Para, Activating | Likely favored for electrophilic attack |

| 7 | - | - | Deactivated |

| 8 | Ortho to C=O | - | Deactivated |

Formation of Complex Molecular Architectures through Chemical Reactions

While specific literature detailing the use of this compound as a building block for complex molecular architectures is limited, the functional handles present on the molecule provide clear pathways for such syntheses. The anthraquinone core and the potential for functionalization on the aromatic rings allow for its incorporation into larger, more complex structures.

One common strategy for building complex molecules from anthraquinone derivatives is through the synthesis of fused heterocyclic systems. For example, reactions involving the carbonyl groups or functional groups introduced onto the aromatic rings can lead to the formation of new rings. The isobutyl group can be used to tune the solubility and electronic properties of the resulting complex molecules.

Advanced Research Applications of 2 2 Methylpropyl Anthracene 9,10 Dione Derivatives in Materials Science and Chemical Systems

Development of Materials for Optoelectronics and Organic Electronics

The anthracene (B1667546) and anthraquinone (B42736) frameworks are foundational in the design of organic semiconductors for various optoelectronic applications. aip.orgresearchgate.net These polycyclic aromatic hydrocarbons offer rigid, planar structures with tunable electronic properties, making them excellent candidates for active materials in electronic devices. researchgate.net Functionalization of the core structure, such as the addition of an isobutyl group, is a key strategy to modify properties like solubility and solid-state morphology without drastically altering the fundamental electronic characteristics. researchgate.net

Anthracene derivatives are particularly renowned for their use as blue light-emitting materials in OLEDs, prized for their high fluorescence quantum yields, wide energy band gaps, and excellent thermal stability. researchgate.netresearchgate.netrsc.org The anthracene core can serve as a robust emitter or as a host material for a dopant dye. aip.org The substitution pattern on the anthracene ring system allows for fine-tuning of the emission color and device efficiency. koreascience.kr

While data for 2-(2-methylpropyl)anthracene-9,10-dione is not available, the performance of related anthracene derivatives highlights their potential. For instance, 9,10-di-(2-naphthyl)anthracene (ADN) has been used to create efficient and stable blue OLEDs. aip.org The introduction of alkyl groups, such as the isobutyl group in the target compound, is a common strategy to prevent molecular aggregation (π-π stacking), which can otherwise lead to fluorescence quenching and reduced device performance in the solid state. researchgate.net

Table 1: Performance of Selected Anthracene Derivatives in Blue OLEDs This table presents data for well-studied anthracene derivatives to illustrate the potential of this class of compounds, not for this compound itself.

| Compound Name | Role | Luminous Efficiency (cd/A) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |

| 9,10-di-(2-naphthyl)anthracene (ADN) | Emitting Layer | 3.5 | - | - | aip.org |

| TBP-doped ADN | Emitting Layer | - | 465 | (0.154, 0.232) | aip.org |

| Bis(2-phenylethynyl)trimethylsilylanthracene | Emitting Material | - | 478 (PL max) | - | koreascience.kr |

In the realm of organic photovoltaics (OPVs), anthracene and anthraquinone derivatives are explored as both electron donor and electron acceptor materials. nih.govjmaterenvironsci.com The ability to chemically modify the core structure allows for the precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge separation and transport in a solar cell. aip.orgresearchgate.net

For example, solution-processed bulk heterojunction solar cells have been fabricated using triisopropylsilylethynyl (TIPS) anthracene derivatives as electron donors, achieving power conversion efficiencies of up to 1.4%. nih.gov The isobutyl group on this compound would likely enhance its processability from solution, a key advantage for manufacturing low-cost, large-area OPV devices. nih.gov The anthraquinone moiety itself, being electron-deficient, suggests that derivatives could function as n-type or electron-accepting materials in OPVs. researchgate.net

Anthracene is a classic organic semiconductor that has been studied for its application in OFETs due to its potential for high charge carrier mobility. magtech.com.cnrsc.org The planar structure of anthracene facilitates strong intermolecular interactions, which are essential for efficient charge transport in the solid state. researchgate.netsci-hub.se Research has shown that modifying the anthracene core with various substituents can significantly improve OFET performance. researchgate.net

Oligomers of anthracene, for instance, have demonstrated high field-effect mobilities, with values as high as 0.13 cm²/V·s for dihexyl-bianthracene. aip.org The substitution with alkyl chains like hexyl or the isobutyl group in this compound can influence the molecular packing in thin films, which in turn dictates the charge transport characteristics of the OFET device. aip.org

Roles in Energy Storage and Conversion Technologies

The redox-active nature of the quinone functional group makes anthraquinone and its derivatives highly attractive for energy storage applications, particularly in redox flow batteries.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied anolytes (negative electrolyte materials). researchgate.netresearchgate.net The core anthraquinone unit can undergo a stable and reversible two-electron, two-proton redox reaction. Key challenges in this field include the limited solubility and stability of these organic molecules in aqueous electrolytes. researchgate.net

Molecular engineering, such as the introduction of solubilizing functional groups, is a primary strategy to overcome these limitations. rsc.orgresearchgate.net While sulfonic acid and hydroxyl groups are commonly used, alkyl substituents like the isobutyl group in this compound could enhance solubility in non-aqueous or mixed-solvent systems and potentially improve stability by providing steric hindrance against unwanted side reactions. researchgate.net For example, various anthraquinone derivatives have been investigated to improve cell voltage and stability in flow batteries. researchgate.netscilit.com The development of a quaternized anthraquinone derivative demonstrates a strategy to achieve high water solubility (~1.2 M) and a highly negative redox potential for use in pH-neutral AORFBs. rsc.org

Table 2: Electrochemical Properties of Selected Anthraquinone Derivatives for Redox Flow Batteries This table presents data for well-studied anthraquinone derivatives to illustrate the potential of this class of compounds, not for this compound itself.

| Compound Name | Role | Redox Potential (V vs. SHE) | Key Feature | Reference |

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Anolyte | - | High solubility (0.75 M), low capacity fade (0.03%/day) | rsc.org |

| Quaternary ammonium (B1175870) protected anthraquinone (QAAQ) | Anolyte | - | Stable in neutral electrolyte without inert gas protection | researchgate.net |

| BDEAQCl₂ | Anolyte | -0.554 | High solubility in water (~1.2 M), for pH-neutral AORFB | rsc.org |

| Anthraquinone-2-sulfonic acid (AQS) | Anolyte | Lower than AQDS | Stable against bromine, higher OCV than AQDS | researchgate.net |

Polymer Science and Functional Materials

The rigid structure of anthracene can be incorporated into polymer chains to create materials with unique photophysical and thermal properties. These polymers are investigated for applications ranging from sensors to advanced porous materials. Anthracene-containing polymers often exhibit fluorescence, making them useful as UV tracers or as active components in light-emitting devices. researchgate.net

For example, porous copolymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene as a cross-linking monomer. The resulting materials are thermally stable and possess high specific surface areas, making them suitable for applications in separation or catalysis. The inclusion of the anthracene unit provides specific interaction capabilities (e.g., π-π interactions) and fluorescent properties to the polymer network. While this compound is a small molecule, it could potentially be functionalized with polymerizable groups to be incorporated into such advanced polymer systems.

Integration into Polymeric Materials with Tunable Properties

The integration of anthracene derivatives into polymeric structures allows for the creation of materials with dynamic, responsive, and tunable properties. The fundamental mechanism enabling this is the [4π + 4π] photodimerization of the anthracene moiety. researchgate.net When exposed to UV irradiation, typically above 300 nm, two anthracene units undergo a cycloaddition reaction at their 9 and 10 positions, forming a dimer. researchgate.net This process can be used to form crosslinks between polymer chains, transforming a soluble material into a robust network.

This crosslinking is reversible; the dimer can be cleaved back to the original anthracene monomers either by heating or by irradiation with UV light of a shorter wavelength (below 300 nm). researchgate.net This reversibility is the key to creating "smart" polymers with tunable characteristics. For instance, this property has been harnessed to develop self-healing materials. researchgate.net Reversibly crosslinkable networks containing anthracene units have demonstrated the ability to promote healing efficiencies of 84-100% after an initial repair step, which involves a combination of heat and UVA irradiation. researchgate.net By carefully selecting substituents on the anthracene core, researchers can influence the temperature at which the thermal dissociation of the dimer occurs, allowing for precise control over the material's properties. researchgate.net

| Process | Mechanism | Trigger | Application | Reference |

|---|---|---|---|---|

| Crosslinking (Dimerization) | [4π + 4π] Cycloaddition | UV Irradiation (>300 nm) | Formation of polymer networks, material hardening. | researchgate.net |

| Scission (Monomerization) | Cycloreversion | Elevated Temperature or UV Irradiation (<300 nm) | Material softening, self-healing, property tuning. | researchgate.net |

Utilization in Photopolymerization Processes and 3D Photoprinting

Anthracene derivatives serve as effective photosensitizers in photopolymerization processes, which are foundational to technologies like 3D photoprinting. researchgate.net In these systems, the anthracene compound absorbs light (UV or visible) and transfers the energy to another molecule, known as a photoinitiator (e.g., a diphenyliodonium (B167342) salt), which then generates the reactive species (cations or radicals) that initiate polymerization. researchgate.net This method offers high resolution and the ability to fabricate complex, near-net-shaped structures. researchgate.net

The suitability of anthracene derivatives for these applications is demonstrated in the development of novel multi-material photo-curable resins. researchgate.net Kinetic studies are used to identify the most efficient anthracene-based initiating systems, which are then applied in 3D printing technologies like Digital Light Processing (DLP) to create photocurable polymer nanocomposites. researchgate.net The performance of the final cured material can be assessed using techniques such as thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). researchgate.net

Research into Photo- and Thermoreversible Systems

Research into photo- and thermoreversible systems based on anthracene derivatives is a significant area of materials science. The unique ability of anthracene to form photodimers that can be reverted to their original state thermally or photochemically is central to these investigations. researchgate.net This reversible dimerization has been widely explored using various anthracene derivatives to create systems with switchable properties. researchgate.net

The efficiency of the dimerization and cleavage reactions is a key parameter in these studies. For example, in some systems, the efficiency of photodimerization has been calculated to be around 70%, with the reverse cleavage reaction having an efficiency of approximately 72%. researchgate.net The temperature required for thermal dissociation is significantly influenced by the substituent on the 9-position of the anthracene ring, with dissociation temperatures ranging from 90 °C to 200 °C. researchgate.net This allows for the design of tailor-made reversible polymer systems for specific applications, such as data storage, molecular switches, and responsive coatings. researchgate.netmdpi.com

Application as Advanced Reagents and Probes in Chemical Research

The inherent fluorescence of the anthracene core makes its derivatives ideal candidates for the development of advanced reagents and probes for chemical and biological research. mdpi.comnih.gov Their photophysical properties can be readily modified by chemical synthesis, allowing for the creation of highly specific and sensitive analytical tools. nih.gov

Development of Chemosensors for Specific Analytical Detection

Anthracene-based compounds have been successfully developed as chemosensors for the detection of a wide range of analytes, including metal ions and anions. nih.govresearchgate.net These sensors typically consist of the fluorescent anthracene unit (the fluorophore) covalently linked to a receptor unit that selectively binds to the target analyte. researchgate.net The binding event causes a change in the fluorescence of the anthracene core, providing a detectable signal. researchgate.net

The signaling mechanism can be a "turn-on" response, where fluorescence intensity increases, or a "turn-off" response, where it is quenched. nih.govmdpi.com For example, an anthracene-based probe integrated with a thiophene (B33073) moiety has been shown to be a selective and sensitive "turn-on" fluorescent sensor for chromium (III) ions in an aqueous medium, with a low detection limit of 0.4 μM and a rapid response time of less than one minute. nih.gov Another novel anthracene-based Schiff base derivative was designed as an aggregation-induced emission-enhancement (AIEE) active probe to detect Zn²⁺ with a detection limit of 179 nM. mdpi.com The sensing mechanism often involves processes like photoinduced electron transfer (PET), which is modulated by the analyte binding. mdpi.com

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Anthracene-Thiophene Probe | Chromium (III) | "Turn-on" Fluorescence | 0.4 μM | nih.gov |

| Anthracene-Triazole Schiff Base | Zinc (II) | Aggregation-Induced Emission Enhancement (AIEE) | 179 nM | mdpi.com |

| Dithioacetal Anthracene Probe | Mercury (II) | "Turn-off" and "Turn-on" Modes | 4.93 x 10⁻⁸ M | mdpi.com |

Design of Fluorescent Probes and Markers for Spectroscopic Investigations

Beyond chemosensors, anthracene derivatives are designed as general-purpose fluorescent probes and markers for spectroscopic analysis and bioimaging. mdpi.comcymitquimica.com The strong UV-Vis absorption and fluorescence emission characteristics of the anthracene structure are fundamental to these applications. cymitquimica.com The introduction of specific functional groups can tune the photophysical properties, such as absorption and emission wavelengths and quantum yield, to suit different experimental needs. mdpi.comnih.gov

For example, 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) provides a molecular platform for developing organic fluorophores with diverse properties. nih.gov Derivatives of this compound exhibit interesting solvatofluorochromic properties, meaning their fluorescence color changes with the polarity of the solvent, making them useful as environmentally sensitive probes. nih.gov The bulky 2-(2-methylpropyl) group on the parent compound, this compound, would likely enhance its solubility in organic solvents, a beneficial property for its application as a fluorescent probe in various chemical systems. cymitquimica.com

Exploration as Analytical Reagents in Chemical Analysis

The collective properties of anthracene-9,10-dione derivatives make them versatile analytical reagents. Their use extends from qualitative detection via visible color changes to precise quantitative analysis using fluorescence spectroscopy. nih.govresearchgate.net The ability to synthesize derivatives that respond selectively to specific ions or molecules is a key advantage. nih.govmdpi.com

For instance, a simple test paper system was developed using an anthracene-based probe for the rapid, naked-eye detection of chromium (III) ions. nih.gov In another application, a dithioacetal-based anthracene probe was used for the dual-mode detection of Hg²⁺, enabling both accurate quantitative measurement with a spectrometer and rapid qualitative analysis using a simple UV flashlight and a test strip. mdpi.com These examples underscore the practical potential of these compounds as robust and cost-effective reagents in environmental monitoring, industrial process control, and biological research. researchgate.netmdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The non-covalent interactions governing the spatial arrangement of molecules are fundamental to supramolecular chemistry. For derivatives of this compound, the interplay between the planar aromatic core and the flexible, bulky alkyl substituent dictates their self-assembly into ordered two-dimensional (2D) and three-dimensional (3D) structures.

Investigation of 2D and 3D Supramolecular Organizations Driven by Intermolecular Interactions

The supramolecular organization of anthraquinone derivatives is a delicate balance of various intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. The introduction of alkyl chains, such as the 2-methylpropyl group, significantly influences this balance and, consequently, the final architecture of the molecular assembly.

Research on analogous systems, such as 2,6-dialkoxy-9,10-anthraquinones, has revealed that the length and nature of the alkyl substituents are critical in determining the packing motif. acs.orgacs.org Shorter, linear alkyl chains often favor a herringbone-type arrangement, where the aromatic cores are angled with respect to each other. As the chain length increases, a transition to a more lamellar, or layered, structure is observed. acs.orgnih.gov In these lamellar structures, the alkoxy chains of adjacent molecules interdigitate, contributing to the stability of the assembly. acs.org

For this compound, the branched nature of the isobutyl group introduces steric hindrance that can disrupt the close packing typically observed with linear chains. This steric demand is likely to play a crucial role in directing the formation of specific 2D and 3D supramolecular structures. The bulky substituent may prevent a simple co-planar arrangement, leading to more complex and potentially porous architectures. The interplay of π-π interactions between the anthracene cores and the van der Waals forces of the isobutyl groups will ultimately define the long-range order.

Table 1: Key Intermolecular Interactions in the Self-Assembly of Alkyl-Substituted Anthraquinone Derivatives

| Interaction Type | Description | Influence of Alkyl Substituent |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the anthraquinone cores. | The size and shape of the alkyl group can modulate the distance and geometry of the π-π stacking. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient dipoles. | The bulky 2-methylpropyl group increases the surface area for van der Waals interactions, which can be a significant driving force for self-assembly. |

| C-H···O Interactions | Weak hydrogen bonds between a carbon-hydrogen bond and an oxygen atom of the quinone group. | The orientation of the alkyl chain can influence the accessibility of the carbonyl oxygens for such interactions. |

| Steric Hindrance | The repulsion between the electron clouds of bulky groups that prevents close approach of molecules. | The branched isobutyl group introduces significant steric hindrance, which can direct the formation of less densely packed and more complex supramolecular structures. |

Design Principles for Ordered Aggregation in Thin Layers and Crystals

The ability to predict and control the aggregation of molecules into well-defined structures is a cornerstone of crystal engineering. ias.ac.in For derivatives of this compound, the design principles for achieving ordered aggregation in thin films and single crystals revolve around manipulating the intermolecular forces.

The concept of "supramolecular synthons" can be applied, where specific and reliable intermolecular interactions are used as building blocks to construct a desired crystal lattice. ias.ac.in In the case of alkyl-substituted anthraquinones, the interplay between the aromatic core and the alkyl chains can be considered a tunable synthon. By modifying the substituent, one can systematically alter the crystal packing.

For instance, in the formation of 2D monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), the interaction with the substrate adds another layer of complexity. acs.orgnih.gov The alkyl chains can facilitate the adsorption and ordering of the molecules at the solid-liquid interface. researchgate.net The branched nature of the 2-methylpropyl group in this compound would likely lead to a different surface packing compared to its linear counterparts, potentially forming structures with different symmetries and densities.

The design principles for ordered aggregation can be summarized as follows:

Balance of Intermolecular Forces: The relative strengths of π-π stacking, van der Waals forces, and any potential weak hydrogen bonds will determine the final supramolecular arrangement. The steric bulk of the isobutyl group will be a key factor in this balance.

Solvent Effects: The choice of solvent during crystallization or thin-film deposition can significantly impact the self-assembly process by mediating intermolecular interactions.

Substrate Interactions: In the case of 2D self-assembly on a surface, the interactions between the molecule and the substrate can direct the formation of specific ordered patterns.

By understanding and applying these principles, researchers can aim to create novel materials based on this compound derivatives with tailored optical, electronic, and physical properties.

Conclusion and Future Perspectives in 2 2 Methylpropyl Anthracene 9,10 Dione Research

Summary of Key Academic Contributions and Understanding

The academic community has shown significant interest in anthraquinone-based compounds due to their diverse therapeutic properties and challenging structural elements. nih.govnih.gov Key contributions to the understanding of alkyl-substituted anthracene-9,10-diones can be summarized as follows:

Synthetic Methodologies : Significant academic effort has been directed towards the synthesis of substituted anthraquinones. Strategies often involve either the early-stage synthesis of the anthraquinone (B42736) core followed by functionalization or the late-stage introduction of the anthraquinone moiety. nih.govnih.gov Methods like the Hauser-Kraus annulation have been developed and refined to construct specific anthraquinone structures. rice.edu

Structure-Property Relationships : The planarity, rigidity, and aromaticity of the anthraquinone system are widely studied in relation to its pharmacological and material properties. nih.gov The introduction of alkyl substituents, such as the 2-methylpropyl group, is known to influence the molecule's solubility, electronic properties, and steric interactions, which in turn affect its biological activity and material characteristics. nih.gov For instance, the length and branching of the alkyl chain can impact the catalytic activity in processes like the hydrogenation of 2-alkyl-anthraquinones. nih.gov

Redox Activity : A fundamental characteristic of anthraquinones is their redox activity, undergoing a two-step, two-electron reduction. nih.gov This property is central to many of their applications, from anticancer agents that can generate reactive oxygen species to their use as catalysts in industrial processes like hydrogen peroxide production. nih.govnih.gov The nature of the alkyl substituent can modulate the redox potential of the anthraquinone core. nih.gov

Biological Applications : A vast body of research has explored the potential of anthraquinone derivatives as anticancer agents. nih.govrsc.org Their mechanism of action often involves intercalation with DNA and inhibition of enzymes like topoisomerase II. The substitution pattern on the anthraquinone ring is crucial for determining the efficacy and selectivity of these compounds. rsc.org

The following table provides a summary of key research findings on related alkyl-substituted anthraquinones, which can be extrapolated to understand the potential of 2-(2-methylpropyl)anthracene-9,10-dione.

| Compound Class | Key Research Findings | Potential Implication for this compound |

| 2-Alkyl-anthraquinones | Used as catalysts in the industrial production of hydrogen peroxide. The alkyl group influences the solubility and reaction kinetics. nih.gov | Potential application as a catalyst, with the isobutyl group affecting its performance. |

| Substituted Anthraquinones | Investigated as anticancer agents. The position and nature of substituents affect cytotoxicity and mechanism of action. rsc.org | The isobutyl group at the 2-position could confer specific biological activity. |

| Alkoxy-substituted Anthraquinones | The length of the alkyl chain in alkoxy groups affects supramolecular organization and electronic properties. nih.gov | The isobutyl group is expected to influence the solid-state packing and electronic behavior. |

Emerging Trends and Challenges in Alkyl-Substituted Anthracene-9,10-dione Chemistry

The field of alkyl-substituted anthracene-9,10-dione chemistry is continuously evolving, with several emerging trends and persistent challenges:

Computational Chemistry : The use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly prevalent in predicting the spectroscopic, electronic, and reactive properties of substituted anthraquinones. uclouvain.beresearchgate.nettandfonline.com This allows for the rational design of molecules with desired characteristics before their synthesis, saving time and resources.

Green Chemistry : There is a growing emphasis on developing more environmentally friendly and efficient synthetic methods for anthraquinone derivatives. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.gov

Advanced Materials : Beyond traditional applications in dyes and pharmaceuticals, there is increasing interest in utilizing the unique photophysical and electrochemical properties of anthraquinone derivatives in advanced materials. This includes their use in organic light-emitting diodes (OLEDs), chemical sensors, and molecular switches.

Drug Resistance : A major challenge in the development of anthraquinone-based anticancer agents is the emergence of drug resistance in cancer cells. nih.gov Overcoming this requires the design of novel derivatives that can circumvent resistance mechanisms or act on new cellular targets.

Selectivity and Targeting : Achieving high selectivity for specific biological targets remains a significant challenge. For therapeutic applications, it is crucial to design molecules that are highly active against cancer cells while exhibiting minimal toxicity towards healthy cells. nih.gov

Synthesis of Complex Structures : The total synthesis of complex natural products containing the anthraquinone moiety remains a formidable challenge, often requiring multi-step and low-yielding reaction sequences. nih.govnih.gov

Prospective Avenues for Fundamental and Applied Research Focusing on Molecular Engineering and Advanced Functions

Future research on this compound and related compounds is poised to explore new frontiers in both fundamental science and practical applications through molecular engineering.

Molecular Engineering for Optoelectronics : By systematically modifying the structure of this compound, for instance, by introducing electron-donating or -withdrawing groups at other positions of the aromatic core, it may be possible to fine-tune its photophysical properties. This could lead to the development of novel materials for applications in organic electronics, such as emitters in OLEDs or components of photovoltaic cells. The isobutyl group could serve as a solubilizing and film-forming-enhancing moiety.

Targeted Drug Design : A promising avenue for applied research is the design of this compound derivatives as targeted therapeutic agents. This could involve attaching the anthraquinone core to a targeting moiety, such as an antibody or a peptide, to deliver the cytotoxic payload specifically to cancer cells. Further modifications of the isobutyl group or the anthraquinone scaffold could also be explored to enhance interactions with specific biological targets and overcome drug resistance.

Development of Chemosensors : The inherent redox and potential fluorescence properties of the anthraquinone core can be harnessed to develop chemosensors. Molecular engineering could be employed to design derivatives of this compound that exhibit a measurable change in their optical or electrochemical properties upon binding to a specific analyte, such as a metal ion or a biologically important molecule.

Catalysis and Energy Storage : Building upon the existing use of alkyl-anthraquinones in catalysis, future research could focus on designing novel catalysts for a wider range of chemical transformations. Furthermore, the redox-active nature of these compounds makes them potential candidates for use in redox flow batteries for large-scale energy storage. The isobutyl group could be modified to improve the solubility and stability of the molecule in the battery electrolyte.

The table below outlines potential research directions and the advanced functions that could be achieved through the molecular engineering of this compound.

| Research Avenue | Molecular Engineering Strategy | Targeted Advanced Function |

| Optoelectronics | Introduction of auxochromic and chromophoric groups | Tunable emission spectra for OLEDs |

| Targeted Cancer Therapy | Conjugation with biomolecules (e.g., antibodies) | Selective drug delivery to tumor cells |

| Chemical Sensing | Incorporation of specific binding sites | High-sensitivity and selective analyte detection |

| Energy Storage | Modification of the alkyl chain and aromatic core | Improved solubility and stability for redox flow batteries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.